(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 177780-31-3
VCID: VC0071885
InChI: InChI=1S/C10H12O4/c1-10(13,9(11)12)7-5-3-4-6-8(7)14-2/h3-6,13H,1-2H3,(H,11,12)/t10-/m0/s1
SMILES: CC(C1=CC=CC=C1OC)(C(=O)O)O
Molecular Formula: C10H12O4
Molecular Weight: 196.202

(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid

CAS No.: 177780-31-3

Cat. No.: VC0071885

Molecular Formula: C10H12O4

Molecular Weight: 196.202

* For research use only. Not for human or veterinary use.

(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid - 177780-31-3

Specification

CAS No. 177780-31-3
Molecular Formula C10H12O4
Molecular Weight 196.202
IUPAC Name (2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H12O4/c1-10(13,9(11)12)7-5-3-4-6-8(7)14-2/h3-6,13H,1-2H3,(H,11,12)/t10-/m0/s1
Standard InChI Key NJTDBNHQZPMBPR-JTQLQIEISA-N
SMILES CC(C1=CC=CC=C1OC)(C(=O)O)O

Introduction

IUPAC Name

The systematic IUPAC name for the compound is (2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid.

Molecular Formula and Weight

  • Molecular Formula: C10H12O4C_{10}H_{12}O_4

  • Molecular Weight: 196.20 g/mol

Stereochemistry

The "(2S)" designation indicates that the compound has a specific stereochemical configuration at the second carbon atom, which is crucial for its reactivity and interactions in biological systems.

Structural Features

The compound consists of:

  • A carboxylic acid group (COOH-COOH),

  • A hydroxyl group (OH-OH),

  • A methoxy-substituted aromatic ring (OCH3-OCH_3) attached to the second carbon.

General Synthetic Approach

The synthesis of (2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid typically involves:

  • Starting Materials: Phenolic derivatives such as 2-methoxybenzaldehyde or 2-methoxyphenol.

  • Key Reactions:

    • Aldol condensation or related reactions to introduce the hydroxyl group.

    • Oxidation or hydrolysis steps to form the carboxylic acid functionality.

  • Chiral Resolution: To ensure the (2S) configuration, chiral catalysts or resolution methods may be employed.

Pharmaceutical Relevance

The compound's structural motif is common in biologically active molecules, including:

  • Non-steroidal anti-inflammatory drugs (NSAIDs),

  • Antioxidants due to its phenolic nature,

  • Potential intermediates in the synthesis of drugs targeting metabolic pathways.

Chemical Synthesis

As a chiral building block, (2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid is used in:

  • Synthesizing enantiomerically pure compounds,

  • Studying stereoselective reactions.

Enzyme Inhibition

Carboxylic acids with phenolic substitutions are known to inhibit enzymes like urease or cyclooxygenase, which could lead to applications in anti-inflammatory therapies.

Table: Comparative Data on Related Compounds

Compound NameMolecular Weight (g/mol)Key Functional GroupsBiological Activity
(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid196.20Hydroxyl, carboxylic acid, methoxyAntioxidant potential
(2S)-3-[4-(2-Methoxyphenyl)phenyl]-...~535Sulfonamide, aromatic groupsAntihypertensive activity
(2S)-Amino-3-methoxyphenylpropanoic acid~195Amino group, methoxyPrecursor for peptide synthesis

Limitations

  • The compound's stability under various conditions (e.g., high temperatures or strong acids/bases) needs further study.

  • Limited data on its pharmacokinetics and toxicity.

Future Research

  • Investigating its role as a precursor for drug synthesis.

  • Exploring its interaction with biological targets using molecular docking techniques.

This detailed analysis highlights the importance of (2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid as a versatile compound in organic chemistry and potential pharmaceutical applications. Further studies are warranted to fully exploit its capabilities in diverse fields such as drug development and material science.

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